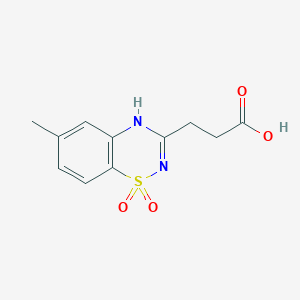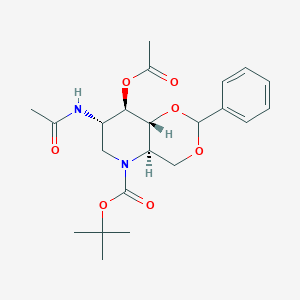
6-(4-Methylphenyl)-6-oxohexanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-(4-Methylphenyl)-6-oxohexanoic acid and related compounds often involves condensation reactions, followed by reduction processes. For example, a series of 6-aryl-4-oxohexanoic acids were synthesized via condensation of appropriate aldehydes and levulenic acid, followed by reduction to produce the target compounds (Abouzid et al., 2007). Another study presented a simple route to a related compound, methyl 5S-(benzoyloxy)-6-oxohexanoate, via Schreiber's unsymmetrical ozonolysis (Hayes & Wallace, 1990).
Molecular Structure Analysis
Molecular and crystal structure analyses have been conducted on similar compounds to understand their conformations and interactions. For instance, two polymorphs of 6-oxo-6-(phenylamino)hexanoic acid showed different intermolecular hydrogen bonding patterns, indicating the versatility of molecular conformations these compounds can adopt (Feeder & Jones, 1994).
Chemical Reactions and Properties
The chemical reactivity and properties of 6-(4-Methylphenyl)-6-oxohexanoic acid derivatives have been explored in various studies. For example, aroylacrylic acids have been shown to react rapidly and selectively with thiol compounds to form stable fluorescent adducts, demonstrating the potential for analytical applications (Cavrini et al., 1988).
Applications De Recherche Scientifique
Mass Spectrometric Characterization
The mass spectrometric characterization of small oxocarboxylic acids, including similar compounds to 6-(4-Methylphenyl)-6-oxohexanoic acid, has been explored. These studies involve the examination of fragmentation pathways and the elucidation of molecular structures through electrospray ionization and collision-induced dissociation experiments. Such research aids in the understanding of molecular behaviors, providing insights into the properties and reactivity of these acids (Kanawati et al., 2007).
Synthesis and Biochemical Activities
The synthesis and evaluation of the anti-inflammatory properties of compounds structurally related to 6-(4-Methylphenyl)-6-oxohexanoic acid have been reported. These studies include the development of new synthetic routes and the assessment of biological activities, such as effects on eicosanoid biosynthesis and anti-inflammatory activities in vivo. This research is pivotal for the development of novel therapeutic agents (Abouzid et al., 2007).
Enzymatic Production Methods
An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid has been developed, utilizing enzymes that oxidize ω-amino compounds. This method highlights an efficient and environmentally friendly approach to producing oxocarboxylic acids, potentially applicable to the synthesis of 6-(4-Methylphenyl)-6-oxohexanoic acid and its derivatives (Yamada et al., 2017).
Applications in Material Science
Research on compounds structurally related to 6-(4-Methylphenyl)-6-oxohexanoic acid extends to material science, where their properties are exploited in the synthesis of polymers and liquid crystals. These studies demonstrate the versatility of oxocarboxylic acids and their derivatives in creating materials with specific optical and physical properties, which can be tailored for various applications (Mallakpour & Dinari, 2008).
Industrial Processes
The exploration of industrial processes for the production of key intermediates in pharmaceutical synthesis, such as statins, involves the use of compounds similar to 6-(4-Methylphenyl)-6-oxohexanoic acid. These processes focus on optimizing synthesis routes to improve yield, purity, and cost-effectiveness, which is crucial for large-scale production (Shimizu et al., 2003).
Mécanisme D'action
Target of Action
Given its structural similarity to esters , it may interact with enzymes involved in ester metabolism. Esters are frequently the source of flavors and aromas in many fruits and flowers, and also make up the bulk of animal fats and vegetable oils .
Mode of Action
Based on its structural similarity to esters, it may undergo hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction . These reactions could lead to changes in the compound’s structure and function, potentially influencing its biological activity.
Biochemical Pathways
Given its structural similarity to esters, it may be involved in ester metabolism pathways . These pathways include the synthesis and breakdown of esters, which can have downstream effects on various biological processes.
Pharmacokinetics
Like other esters, it may be readily absorbed and distributed in the body, metabolized by esterase enzymes, and excreted in the urine . These properties can impact the compound’s bioavailability and overall biological activity.
Result of Action
Based on its structural similarity to esters, it may influence cellular processes related to ester metabolism . This could potentially lead to changes in cell function and overall biological activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(4-Methylphenyl)-6-oxohexanoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(4-methylphenyl)-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10-6-8-11(9-7-10)12(14)4-2-3-5-13(15)16/h6-9H,2-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOBHSWQEIQSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544704 | |
| Record name | 6-(4-Methylphenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100847-96-9 | |
| Record name | 6-(4-Methylphenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)




![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)


![Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite](/img/structure/B18452.png)
![3-Isopropylbenzo[c]isoxazole](/img/structure/B18455.png)

